molecular formula C13H12N2O2 B2693283 N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide CAS No. 2411287-62-0

N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide

Cat. No. B2693283
CAS RN: 2411287-62-0
M. Wt: 228.251
InChI Key: HHFIOXOPXWQFRN-UHFFFAOYSA-N
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Description

N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use as an anti-cancer agent. This compound was first synthesized in 2002 and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide is not fully understood, but it is believed to act by stabilizing the tumor suppressor protein p53. This protein is often mutated or inactivated in cancer cells, leading to uncontrolled cell growth and division. By stabilizing p53, this compound can help to restore normal cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in laboratory experiments. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to use in laboratory experiments. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to administer in laboratory experiments.

Future Directions

There are a number of potential future directions for the study of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide. One area of research could be to investigate the use of this compound in combination therapy with other anti-cancer agents. Additionally, further research could be done to elucidate the exact mechanism of action of this compound, which could lead to the development of more effective anti-cancer therapies. Finally, research could be done to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory and neurological disorders.

Synthesis Methods

The synthesis of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide involves a multi-step process that begins with the reaction of 5-cyano-2,3-dihydro-1H-indene with ethyl chloroformate to form an intermediate product. This intermediate is then reacted with sodium azide to produce the corresponding azide. The azide is then reduced using hydrogen gas over a palladium catalyst to yield the final product, this compound.

Scientific Research Applications

N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(5-cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-6-8-1-3-10-9(5-8)2-4-11(10)15-13(16)12-7-17-12/h1,3,5,11-12H,2,4,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFIOXOPXWQFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1NC(=O)C3CO3)C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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